molecular formula C9H12N2O2 B189090 N,N,2-trimethyl-4-nitroaniline CAS No. 32417-74-6

N,N,2-trimethyl-4-nitroaniline

Cat. No.: B189090
CAS No.: 32417-74-6
M. Wt: 180.2 g/mol
InChI Key: WQMWMGANNDSYBY-UHFFFAOYSA-N
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Description

The N,N-dimethyl groups enhance electron-donating capacity, while the nitro group acts as a strong electron-withdrawing moiety, creating a push-pull electronic system relevant to nonlinear optical (NLO) applications .

Properties

CAS No.

32417-74-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N,N,2-trimethyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3

InChI Key

WQMWMGANNDSYBY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Other CAS No.

32417-74-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Properties

The table below compares key structural features and molecular properties of N,N,2-trimethyl-4-nitroaniline (hypothetical) with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
N,N-Dimethyl-4-nitroaniline C₈H₁₀N₂O₂ 166.18 N,N-dimethyl, 4-NO₂ Soluble in organic solvents
2-Methyl-4-nitroaniline (MNA) C₇H₈N₂O₂ 152.15 2-CH₃, 4-NO₂ Base for NLO derivatives
N-Benzyl-2-methyl-4-nitroaniline (BNA) C₁₄H₁₃N₂O₂ 241.27 2-CH₃, N-benzyl, 4-NO₂ High SHG activity, THz generation
N-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 N-CH₃, 4-NO₂ Intermediate in organic synthesis
4-Chloro-N-ethyl-2-nitroaniline C₈H₈ClN₃O₂ 213.62 2-NO₂, 4-Cl, N-ethyl Potential agrochemical applications

Notes:

  • This compound (hypothetical): Estimated molecular formula C₉H₁₂N₂O₂ (MW ~181.18).
  • BNA (N-benzyl-2-methyl-4-nitroaniline) has the largest molecular weight (241.27 g/mol) due to the benzyl group, enhancing NLO properties .
2.2 Electronic and Optical Properties
  • N,N-Dimethyl-4-nitroaniline : The N,N-dimethyl groups donate electrons via induction, moderating the nitro group’s electron-withdrawing effect. This balance influences charge-transfer transitions, relevant to UV-Vis absorption .
  • BNA : Exhibits a large second-harmonic generation (SHG) coefficient (d₃₃₃ = 234 pm/V) due to extended π-conjugation from the benzyl group, enabling terahertz (THz) wave generation (0.1–15 THz) .
  • MNA Derivatives : Substitutions at the N-position (e.g., benzyl in BNA) significantly enhance SHG activity compared to the parent MNA .
2.3 Thermal and Solubility Characteristics
  • N,N-Dimethyl-4-nitroaniline: The dimethyl groups improve solubility in polar organic solvents (e.g., methanol, acetone) compared to non-alkylated analogs .
  • BNA Polymorphs: Orthorhombic (platy) and monoclinic (needle-like) forms exhibit distinct melting points and thermal stability, critical for device applications .
  • Nitroso Analogs: N,N-Dimethyl-4-nitrosoaniline () is less thermally stable than nitro derivatives due to the weaker nitroso (-NO) group .

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